molecular formula C14H12N2O5S B583750 4-Nitro-4'-acetylaminodiphenyl-d4 Sulfone CAS No. 1346602-08-1

4-Nitro-4'-acetylaminodiphenyl-d4 Sulfone

Cat. No.: B583750
CAS No.: 1346602-08-1
M. Wt: 324.343
InChI Key: YRZGYZAAOZVGMI-USSMZTJJSA-N
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Description

4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone is a stable isotope-labeled compound with the molecular formula C14H8D4N2O5S and a molecular weight of 324.35 . This compound is used extensively in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.

Preparation Methods

The synthesis of 4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone typically involves multiple steps, starting with the nitration of diphenylamine to introduce the nitro group This is followed by acetylation to add the acetylamino groupThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The sulfone group contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone can be compared with other similar compounds such as:

    4-Nitro-4’-acetylaminodiphenyl Sulfone: The non-deuterated version of the compound.

    4-Nitro-4’-aminodiphenyl Sulfone: Lacks the acetyl group.

    4-Acetamido-4’-nitrodiphenyl Sulfone: Another structural isomer.

The uniqueness of 4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone lies in its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking of the compound is required .

Properties

CAS No.

1346602-08-1

Molecular Formula

C14H12N2O5S

Molecular Weight

324.343

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide

InChI

InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)/i2D,3D,6D,7D

InChI Key

YRZGYZAAOZVGMI-USSMZTJJSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

N-[4-[(4-Nitrophenyl)sulfonyl]phenyl]acetamide-d4;  4’-[(p-Nitrophenyl)sulfonyl]acetanilide-d4;  4-Acetamido-4’-nitrodiphenyl-d4 Sulfone;  NSC 30177-d4; 

Origin of Product

United States

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